molecular formula C6H3ClN4O2 B14789752 4-chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylic acid

4-chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylic acid

Cat. No.: B14789752
M. Wt: 198.57 g/mol
InChI Key: XCBACPUHKACOCZ-UHFFFAOYSA-N
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Description

4-chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylic acid is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer properties. The structure of this compound features a pyrazolo[3,4-d]pyrimidine core with a chlorine atom at the 4-position and a carboxylic acid group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of a formimidate derivative with hydrazine hydrate in ethanol to form the pyrazolo[3,4-d]pyrimidine scaffold . Subsequent chlorination and carboxylation steps are carried out under specific conditions to yield the final compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the carboxylic acid group.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

4-chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylic acid involves its interaction with molecular targets such as cyclin-dependent kinases (CDKs). The compound inhibits the activity of CDKs by binding to their active sites, thereby preventing the phosphorylation of target proteins involved in cell cycle progression . This leads to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylic acid is unique due to the presence of the chlorine atom and the carboxylic acid group, which confer specific chemical properties and biological activities. These functional groups enhance the compound’s ability to interact with biological targets and improve its solubility and stability.

Properties

Molecular Formula

C6H3ClN4O2

Molecular Weight

198.57 g/mol

IUPAC Name

4-chloro-2H-pyrazolo[3,4-d]pyrimidine-3-carboxylic acid

InChI

InChI=1S/C6H3ClN4O2/c7-4-2-3(6(12)13)10-11-5(2)9-1-8-4/h1H,(H,12,13)(H,8,9,10,11)

InChI Key

XCBACPUHKACOCZ-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=NNC(=C2C(=N1)Cl)C(=O)O

Origin of Product

United States

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